3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid
Overview
Description
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom The fluorophenyl group attached to the oxadiazole ring enhances its chemical stability and biological activity
Scientific Research Applications
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of biological processes and as a probe to investigate enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an additive in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions. Common reagents used in this step include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions. This step often involves the use of fluorobenzene derivatives and suitable nucleophiles, such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Formation of the Propanoic Acid Moiety: The final step involves the introduction of the propanoic acid moiety through esterification or amidation reactions. Common reagents used in this step include acetic anhydride (Ac2O) or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), ensures the quality control of the compound.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), to obtain reduced forms of the compound.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with suitable nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, reduced forms of the compound, and substituted fluorophenyl derivatives.
Mechanism of Action
The mechanism of action of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid
- **3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid
- **4-Fluorocinnamic Acid
- **2-Phenylpropanoic Acid
Uniqueness
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity. This compound exhibits distinct properties compared to its analogs, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c12-8-3-1-7(2-4-8)11-13-9(17-14-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMRHSFCLPSTJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CCC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427857 | |
Record name | 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500025-07-0 | |
Record name | 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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